3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-12-11(8(2)14-13(7)16(17)18)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMBOBNKABMBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1[N+](=O)[O-])C)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Methylation
4-Methylation
-
Reagents : Dimethyl sulfate ((CH₃O)₂SO₂, 1.5 equiv)
-
Base : NaH (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to RT, 6 h
Sequential Synthesis: Integrating Nitration and Methylation
A modular approach combining the above steps is critical for obtaining 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. The optimal sequence involves:
-
Core formation via cyclization.
-
Regioselective nitration at the 3-position.
-
Stepwise methylation at 1- and 4-positions.
Table 1. Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The electron-rich pyridoindole core predisposes the 3- and 9-positions to nitration. To favor 3-substitution:
Demethylation Side Reactions
Over-methylation or demethylation can occur under acidic nitration conditions. Mitigation includes:
-
Protecting groups : Acetylation of amine groups prior to nitration.
-
Sequential steps : Perform nitration before methylation to avoid nitro-group reduction.
Advanced Functionalization and Derivatives
Recent advances enable diversification of the pyrido[4,3-b]indole scaffold. For instance, Suzuki-Miyaura coupling post-nitration introduces aryl/heteroaryl groups at the 9-position, as demonstrated in PMC9520531 . This method uses palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in toluene/ethanol (3:1) at 80°C.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Scientific Research Applications
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole can be compared with other similar indole derivatives, such as:
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: The amino derivative obtained by the reduction of the nitro compound.
1,4-Dimethyl-5H-pyrido[4,3-b]indole: The parent compound without the nitro group.
3-Nitroindole: A simpler indole derivative with a nitro group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is an organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and implications for research and medicine.
- Molecular Formula : C13H10N3O2
- Molecular Weight : 240.2374 g/mol
- CAS Number : 1346604-32-7
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, influencing various biological processes. The compound is known to modulate the activity of enzymes and receptors through these interactions .
Key Pathways Involved:
- Nitric Oxide Production : The compound has been shown to induce nitric oxide (NO) production in murine macrophages. This process is associated with the activation of inducible NO synthase (iNOS) and is crucial for various cellular signaling pathways related to inflammation and immune response .
- Reactive Oxygen Species (ROS) : this compound increases intracellular ROS levels, which play a significant role in activating the transcription factor NF-kappaB. This activation leads to enhanced expression of genes involved in inflammatory responses .
Biological Effects
The compound exhibits several notable biological effects:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has been linked to:
- Induction of Apoptosis : At certain concentrations, the compound activates caspase pathways leading to apoptosis in various cell types. For instance, it has been shown to activate caspase-3-like proteases in rat splenocytes .
- Mutagenicity : Similar compounds have demonstrated mutagenic effects in bacterial models and have been implicated in carcinogenesis due to their ability to cause DNA damage and chromosomal anomalies .
Inhibition of DNA Repair Mechanisms
Studies have demonstrated that this compound inhibits DNA repair processes in UV-exposed cells. It reduces the efficiency of repairing cyclobutane dimers and (6-4) photoproducts in E. coli, indicating a potential role in enhancing mutagenic effects under certain conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) | Trp-P-1 Structure | Known carcinogen; induces apoptosis and mutagenicity |
| 1,4-Dimethyl-5H-pyrido[4,3-b]indole | Parent Compound Structure | Lacks nitro group; lower biological activity |
| 3-Nitroindole | Nitroindole Structure | Exhibits some similar properties but less potent |
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Nitric Oxide Production : This study demonstrated that the compound significantly increased NO production in macrophages without co-stimulation by other agents. The results indicated a direct relationship between the compound's concentration and NO levels produced.
- Mutagenesis Research : A comprehensive analysis revealed that this compound enhances mutation frequencies in E. coli under UV light exposure conditions.
Q & A
Q. What methodologies are recommended for quantifying Trp-P-1 in biological samples?
Trp-P-1 can be quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection due to its aromatic heterocyclic structure. Validation should include spiked recovery experiments using certified reference standards. Normalize protein content in samples using the Bradford assay to ensure consistency .
Q. What mechanistic evidence supports Trp-P-1’s classification as a carcinogen?
Rodent studies demonstrate that Trp-P-1 induces hepatocarcinomas via metabolic activation to DNA-reactive intermediates. The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans") based on in vivo tumorigenicity and in vitro mutagenicity data .
Q. How does Trp-P-1 interact with cellular receptors to exert toxicity?
Trp-P-1 competitively inhibits 5-hydroxytryptamine (5-HT) receptors with a Ki value of 18 μM, as shown in kinetic assays. This interaction disrupts neurotransmitter signaling and may contribute to neurotoxic effects .
Q. What biomarkers are used to assess Trp-P-1 exposure in epidemiological studies?
Key biomarkers include DNA adducts (e.g., dG-C8-Trp-P-1) and urinary metabolites like N-acetyl-Trp-P-1. These are detected via mass spectrometry or immunohistochemistry .
Advanced Research Questions
Q. How to design experiments evaluating Trp-P-1’s competitive inhibition of enzymatic or receptor targets?
- Experimental Setup : Use purified 5-HT receptors or enzymatic systems (e.g., CYP450 isoforms) with varying substrate (5-HT) and inhibitor (Trp-P-1) concentrations.
- Analysis : Generate Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and calculate Ki values. Reference Table 2 from kinetic studies for comparative analysis .
Q. What methods resolve contradictions in Trp-P-1’s dose-response relationships across studies?
Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. recombinant CYP450 isoforms) or species-specific sensitivity. Perform meta-analyses controlling for variables like:
- Metabolic competence : Use primary hepatocytes from multiple species.
- Endpoint specificity : Compare Ames test (mutagenicity) vs. comet assay (DNA damage) .
Q. How to assess antimutagenic agents counteracting Trp-P-1’s effects?
- In vitro : Use the Ames test with Salmonella typhimurium TA98 strain (+S9 metabolic activation) to quantify revertant colonies.
- In vivo : Conduct micronucleus tests in rodent bone marrow or peripheral blood cells to evaluate chromosomal damage suppression.
- Controls : Include positive (Trp-P-1 alone) and negative (vehicle-only) groups .
Q. What experimental approaches elucidate Trp-P-1’s role in ROS-mediated immunosuppression?
- ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) in immune cells (e.g., macrophages) exposed to Trp-P-1.
- Functional Assays : Correlate ROS levels with phagocytic activity or cytokine secretion (ELISA).
- Antioxidant Interruption : Pretreat cells with N-acetylcysteine (NAC) to test ROS dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
